2-Butyl-2-methylcyclopentane-1,3-dione
CAS No.: 63326-15-8
Cat. No.: VC19419007
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63326-15-8 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 2-butyl-2-methylcyclopentane-1,3-dione |
| Standard InChI | InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3 |
| Standard InChI Key | JJGFZNOOAYGBHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(C(=O)CCC1=O)C |
Introduction
Chemical Structure and Nomenclature
2-Butyl-2-methylcyclopentane-1,3-dione (systematic IUPAC name: 2-butyl-2-methylcyclopentane-1,3-dione) belongs to the class of cyclic diketones, characterized by a five-membered cyclopentane ring substituted with two ketone groups at the 1 and 3 positions. The compound features additional alkyl substituents: a methyl group and a butyl group at the 2-position, which introduce steric and electronic modifications compared to simpler analogs like 2-methylcyclopentane-1,3-dione .
Molecular Formula and Weight
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Molecular Formula: CHO
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Molecular Weight: 182.26 g/mol (calculated from atomic weights)
The presence of the butyl group increases hydrophobicity compared to the methyl derivative (CHO, MW 112.13) , as reflected in its predicted LogP value of approximately 1.2 (vs. -0.78 for 2-methylcyclopentane-1,3-dione) .
Synthesis and Reaction Pathways
Key Synthetic Routes
While no direct synthesis of 2-butyl-2-methylcyclopentane-1,3-dione is documented, its preparation likely involves alkylation or conjugate addition reactions starting from 2-methylcyclopentane-1,3-dione. A related synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (CAS 25112-78-1) demonstrates the feasibility of introducing alkyl chains via Michael addition or aldol condensation .
Hypothetical Synthesis
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Reagent: 1-Bromobutane or butyl Grignard reagent.
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Conditions: Base-mediated alkylation (e.g., KCO in DMF) or organometallic addition.
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Mechanism: Nucleophilic attack at the α-position of the diketone, followed by dehydration.
This approach mirrors the synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, where methyl vinyl ketone reacts with 2-methylcyclopentane-1,3-dione under triethylamine catalysis in dichloromethane .
Structural Confirmation
Post-synthetic characterization would employ:
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H NMR: Expected signals include a singlet for the methyl group (δ 1.04–1.10 ppm) and multiplet resonances for the butyl chain (δ 1.20–1.50 ppm) .
Physicochemical Properties
Predicted Physical Constants
Chemical Reactivity and Applications
Reactivity Profile
The diketone moiety enables diverse transformations:
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Aldol Condensation: Forms α,β-unsaturated ketones for heterocyclic synthesis.
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Grignard Additions: Generates tertiary alcohols at the α-position.
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Reduction: Selective reduction of one ketone yields hydroxyketone intermediates.
Pharmaceutical Applications
Analogous to 2-methylcyclopentane-1,3-dione—a key intermediate in steroid synthesis —the butyl derivative may serve in:
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Prodrug Design: Lipophilic side chains enhance membrane permeability.
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Enzyme Inhibitors: Diketones often chelate metal ions in active sites .
Material Science Applications
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Coordination Polymers: Diketones act as ligands for transition metals.
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Crosslinking Agents: Reactive carbonyl groups facilitate polymer curing.
Research Findings and Case Studies
Stereoselective Synthesis
In a study mimicking the synthesis of (-)-curcumanolide A , 2-methylcyclopentane-1,3-dione underwent dyotropic rearrangements to form tricyclic lactones. Introducing a butyl group could modulate stereochemical outcomes by altering transition-state geometries.
Toxicity Screening
While toxicity data for 2-butyl-2-methylcyclopentane-1,3-dione are unavailable, analogs like deoxycholic acid derivatives exhibit concentration-dependent cytotoxicity . Preliminary in vitro assays (e.g., MTT on colon cancer cells) are recommended.
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